Iodophenol blue
Overview
Description
Iodophenol blue is an organic compound known for its deep blue color. It is a derivative of phenol, where one or more hydrogen atoms in the benzene ring are replaced by iodine atoms. This compound is particularly notable for its use in various chemical and biological applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Iodophenol blue can be synthesized through the Berthelot reaction, which involves the reaction of ammonia with hypochlorite and phenol in an alkaline condition. This reaction produces the blue-colored indophenol . Another method involves the laccase-catalyzed iodination of p-hydroxyarylcarbonyl and p-hydroxyarylcarboxylic acid derivatives using potassium iodide as the iodine source and aerial oxygen as the oxidant .
Industrial Production Methods: Industrial production of this compound typically involves large-scale electrophilic halogenation of phenol with iodine. This method ensures the efficient production of the compound under controlled conditions .
Chemical Reactions Analysis
Types of Reactions: Iodophenol blue undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: The iodine substituent can be replaced by other groups through coupling reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Coupling reactions often involve reagents like palladium catalysts.
Major Products Formed:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted phenols depending on the reagents used.
Scientific Research Applications
Iodophenol blue has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as an indicator in titrations.
Biology: Employed in the detection of hydrogen peroxide and glucose through enhanced chemiluminescence.
Medicine: Utilized in diagnostic assays and as a marker for certain biochemical processes.
Industry: Applied in the production of dyes, lubricants, and redox materials.
Mechanism of Action
The mechanism of action of iodophenol blue involves its ability to enhance chemiluminescence. When it reacts with hydrogen peroxide and oxygen, it produces oxidizing radical species such as hydroxyl radicals and superoxide anions. These radicals react with luminol anions to generate an unstable endoperoxide, which subsequently forms 3-aminophthalate in an excited state. The return of 3-aminophthalate to the ground state results in the emission of light, which is the basis of its chemiluminescent properties .
Comparison with Similar Compounds
- 2-Iodophenol
- 3-Iodophenol
- 4-Iodophenol
- Chlorophenol
- Bromophenol
Comparison: Iodophenol blue is unique due to its deep blue color and its ability to enhance chemiluminescence. While other iodophenols like 2-iodophenol and 3-iodophenol also have iodine substituents, they do not exhibit the same level of chemiluminescent enhancement. Chlorophenol and bromophenol, on the other hand, have different halogen atoms and thus different reactivity and applications .
Properties
IUPAC Name |
4-[3-(4-hydroxy-3,5-diiodophenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-2,6-diiodophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10I4O5S/c20-12-5-9(6-13(21)17(12)24)19(10-7-14(22)18(25)15(23)8-10)11-3-1-2-4-16(11)29(26,27)28-19/h1-8,24-25H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXNYILISXGUYFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(OS2(=O)=O)(C3=CC(=C(C(=C3)I)O)I)C4=CC(=C(C(=C4)I)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10I4O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60196115 | |
Record name | Iodophenol blue | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60196115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
858.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4430-24-4 | |
Record name | Iodophenol blue | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4430-24-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Iodophenol blue | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004430244 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Iodophenol blue | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36792 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Iodophenol blue | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60196115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-(3H-2,1-benzoxathiol-3-ylidene)bis[2,6-diiodophenol] S,S-dioxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.384 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | IODOPHENOL BLUE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A5GT3G6TQW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of Iodophenol Blue discussed in these research papers?
A1: While this compound has a variety of uses, the research papers provided primarily focus on its application as a colorimetric indicator in analytical chemistry. Specifically, it is used to determine the concentration of certain compounds through color change reactions. For instance, it is used in a colorimetric method for quantifying 2-(1-piperidino)ethyl benzilate ethylbromide [].
Q2: How does this compound facilitate the quantification of 2-(1-piperidino)ethyl benzilate ethylbromide?
A2: The research describes a method where this compound forms an association complex with 2-(1-piperidino)ethyl benzilate ethylbromide in a solution buffered to a specific pH (5.0 using a phosphate buffer). This association alters the absorbance properties of the solution, measurable at 598 mμ. By comparing this absorbance to a standard curve, the concentration of 2-(1-piperidino)ethyl benzilate ethylbromide can be determined [].
Q3: Besides its use in analytical chemistry, what other interesting property of this compound is highlighted in the research?
A3: One study observes that this compound, along with other triphenylmethane dyes like Bromophenol Blue and Bromocresol Green, exhibits a time-dependent accumulation in mouse tumor models after intravenous administration []. This suggests a potential application of these dyes in tumor imaging or targeted drug delivery.
Q4: Are there any structural similarities between the dyes mentioned (this compound, Bromophenol Blue, Bromocresol Green) that could explain their tendency to accumulate in tumor tissues?
A4: Yes, all three dyes belong to the triphenylmethane family, sharing a similar core structure. This structural similarity might be responsible for their comparable behavior in biological systems, including their interaction with specific tissues or cellular components. Further research is needed to elucidate the precise mechanism behind their tumor accumulation [, ].
Q5: What information do the provided research papers offer regarding the safety profile of this compound?
A5: While one study notes the selective accumulation of this compound in tumor tissue, the provided research primarily focuses on its analytical applications and does not offer in-depth information on its toxicological profile or long-term effects []. Further research and data are necessary to thoroughly assess the safety and potential risks associated with this compound exposure.
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